molecular formula C18H11F2NO B15168515 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914384-00-2

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Katalognummer: B15168515
CAS-Nummer: 914384-00-2
Molekulargewicht: 295.3 g/mol
InChI-Schlüssel: UPEVIZCRIDPPCG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-difluorobenzaldehyde and 3-acetylquinoline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification processes.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the chalcone into dihydrochalcone derivatives.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Quinoline derivatives with additional functional groups.

    Reduction: Dihydrochalcone derivatives.

    Substitution: Phenyl ring-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as an intermediate in organic synthesis and for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development.

Wirkmechanismus

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or DNA. The exact pathways involved would require detailed biochemical studies to elucidate.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-(3,4-Difluorophenyl)-3-phenylprop-2-en-1-one: A similar chalcone with a phenyl ring instead of a quinoline ring.

    1-(3,4-Difluorophenyl)-3-(pyridin-3-yl)prop-2-en-1-one: A chalcone with a pyridine ring instead of a quinoline ring.

Uniqueness

1-(3,4-Difluorophenyl)-3-(quinolin-3-yl)prop-2-en-1-one is unique due to the presence of both fluorinated phenyl and quinoline rings, which may impart distinct chemical and biological properties compared to other chalcones.

Eigenschaften

CAS-Nummer

914384-00-2

Molekularformel

C18H11F2NO

Molekulargewicht

295.3 g/mol

IUPAC-Name

1-(3,4-difluorophenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C18H11F2NO/c19-15-7-6-14(10-16(15)20)18(22)8-5-12-9-13-3-1-2-4-17(13)21-11-12/h1-11H

InChI-Schlüssel

UPEVIZCRIDPPCG-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C=C(C=N2)C=CC(=O)C3=CC(=C(C=C3)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.